molecular formula C11H12INO B8151863 N-cyclopropyl-2-iodo-5-methylbenzamide

N-cyclopropyl-2-iodo-5-methylbenzamide

Cat. No.: B8151863
M. Wt: 301.12 g/mol
InChI Key: SUDIKZUMAXVHGF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-iodo-5-methylbenzamide is an organic compound with the molecular formula C11H12INO. This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-iodo-5-methylbenzamide typically involves the iodination of a suitable precursor followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-cyclopropyl-2-azido-5-methylbenzamide.

Scientific Research Applications

N-cyclopropyl-2-iodo-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-iodo-5-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-iodo-5-methylbenzamide: Similar in structure but with variations in the position of the iodine and methyl groups.

    N-cyclopropyl-2-bromo-5-methylbenzamide: Contains a bromine atom instead of iodine.

    N-cyclopropyl-2-chloro-5-methylbenzamide: Contains a chlorine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the cyclopropyl group and iodine atom provides distinct chemical properties that can be leveraged in various research applications.

Properties

IUPAC Name

N-cyclopropyl-2-iodo-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDIKZUMAXVHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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